molecular formula C48H40P2 B13021414 1,1'-Bis(di-p-tolylphosphino)-2,2'-binaphthalene

1,1'-Bis(di-p-tolylphosphino)-2,2'-binaphthalene

Cat. No.: B13021414
M. Wt: 678.8 g/mol
InChI Key: DLUDEMIAXOKBHT-UHFFFAOYSA-N
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Description

1,1'-Bis(di-p-tolylphosphino)-2,2'-binaphthalene is a chiral bisphosphine ligand featuring a binaphthalene backbone with phosphorus atoms at the 1,1' positions, each bonded to two para-tolyl (p-tolyl) groups (Figure 1). This structural arrangement distinguishes it from the well-known 2,2'-bisphosphino analogs like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene). The p-tolyl substituents enhance electron-donating capacity and steric bulk compared to phenyl groups, influencing its coordination behavior in transition-metal catalysis. The compound (CAS: 53305-67-0) is utilized in asymmetric synthesis, particularly in enantioselective hydrogenation and cross-coupling reactions, where its unique geometry and electronic properties optimize catalytic activity and selectivity .

Properties

Molecular Formula

C48H40P2

Molecular Weight

678.8 g/mol

IUPAC Name

[2-[1-bis(4-methylphenyl)phosphanylnaphthalen-2-yl]naphthalen-1-yl]-bis(4-methylphenyl)phosphane

InChI

InChI=1S/C48H40P2/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)47-43-11-7-5-9-37(43)21-31-45(47)46-32-22-38-10-6-8-12-44(38)48(46)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42/h5-32H,1-4H3

InChI Key

DLUDEMIAXOKBHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C=CC4=CC=CC=C43)C5=C(C6=CC=CC=C6C=C5)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C

Origin of Product

United States

Preparation Methods

Conversion of 2,2'-Dihydroxy-1,1'-binaphthyl to Dibromo Intermediate

  • The dihydroxy compound is reacted with dibromotriphenylphosphorane under solvent-free conditions at elevated temperatures (300–320 °C).
  • This step yields a dibromo intermediate, which is a key precursor for lithiation.
  • The crude product is purified by recrystallization from ethanol to obtain pale yellow crystals with yields around 45%.

Lithiation and Phosphination

  • The dibromo intermediate is treated with a strong base such as tert-butyllithium (t-BuLi) in dry tetrahydrofuran (THF) at low temperatures (-95 °C to -60 °C).
  • This generates a dilithio intermediate by replacing bromine atoms with lithium.
  • The dilithio species is then reacted with di-p-tolylphosphinous chloride (ClP(p-tolyl)2) to introduce the di-p-tolylphosphino groups.
  • The reaction is typically performed under inert atmosphere (argon or nitrogen) to prevent oxidation.
  • After workup, the product is isolated as colorless crystals with yields reported up to 78%.

Resolution of Racemic Mixture (If Optically Pure Ligand Is Required)

  • The racemic mixture can be resolved into optically pure enantiomers by recrystallization or by using chiral resolving agents such as diastereomeric palladium complexes.
  • Optical purity is confirmed by specific rotation measurements and chiral chromatography.
  • Typical melting points for the pure enantiomers are around 240–242 °C, with specific rotations of approximately +229° and -229° in benzene.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Yield (%) Notes
Dibromo intermediate formation 2,2'-Dihydroxy-1,1'-binaphthyl + dibromotriphenylphosphorane 300–320 °C (solvent-free) ~45 Recrystallization from ethanol
Lithiation t-BuLi in THF -95 °C to -60 °C - Inert atmosphere, mechanical stirring
Phosphination Di-p-tolylphosphinous chloride -78 °C to room temp Up to 78 Inert atmosphere, careful addition
Resolution (optional) Diastereomeric complex or recrystallization Ambient to low temp 75–82 Optical purity confirmed by rotation

Analytical and Purity Data

  • Molecular formula: C48H40P2
  • Molecular weight: 678.79 g/mol
  • Melting point: 255–257 °C (for optically pure ligand)
  • Purity: Typically ≥98% by elemental analysis and NMR spectroscopy
  • Specific rotation: Approximately ±229° (benzene) for enantiomers
  • NMR (31P) confirms the presence of phosphine groups and ligand integrity.

Summary of Key Research Findings

  • The synthetic route via dibromo intermediate and lithiation is well-established and reproducible, providing good yields and high purity.
  • The use of di-p-tolylphosphinous chloride allows selective introduction of the desired phosphine substituents.
  • Optical resolution methods enable access to enantiomerically pure ligands essential for asymmetric catalysis.
  • The ligand’s steric and electronic properties can be finely tuned by the p-tolyl groups, influencing catalytic performance.
  • The preparation method is scalable and suitable for preparative-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(di-p-tolylphosphino)-2,2’-binaphthalene undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound .

Scientific Research Applications

Catalysis

Asymmetric Synthesis :
1,1'-Bis(di-p-tolylphosphino)-2,2'-binaphthalene is renowned for its effectiveness in asymmetric catalysis. It enhances the enantioselectivity of reactions, making it invaluable in the synthesis of chiral compounds. The ligand's ability to stabilize metal centers allows for the efficient transformation of substrates in various catalytic cycles.

Cross-Coupling Reactions :
This compound is widely used in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions. It facilitates the formation of carbon-carbon bonds, which are crucial for building complex organic molecules. Studies indicate that the use of (S)-TolBINAP leads to higher yields and improved reaction rates compared to other ligands .

Pharmaceutical Development

Drug Design :
In pharmaceutical chemistry, 1,1'-Bis(di-p-tolylphosphino)-2,2'-binaphthalene plays a pivotal role in the design and synthesis of biologically active compounds. Its chiral nature allows for the development of drugs with specific stereochemical configurations that can enhance efficacy and reduce side effects .

Biological Activity :
Research has demonstrated that compounds synthesized using this ligand exhibit significant biological activities, including anti-inflammatory and antioxidant properties. These findings suggest potential applications in developing therapeutic agents targeting various diseases .

Materials Science

Nanomaterials and Polymers :
The compound is utilized in the synthesis of advanced materials such as polymers and nanomaterials. These materials often exhibit unique electrical and optical properties that are beneficial for applications in electronics and coatings. The incorporation of (S)-TolBINAP in material synthesis has been shown to enhance mechanical properties and thermal stability .

Electronics :
In the field of electronics, materials derived from 1,1'-Bis(di-p-tolylphosphino)-2,2'-binaphthalene have been explored for their potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their favorable charge transport properties .

Environmental Applications

Catalysts for Cleaner Technologies :
The compound is also being investigated for its role in developing catalysts aimed at reducing environmental pollutants. For example, its application in combustion technologies can lead to cleaner fuel processes by enhancing the efficiency of catalytic converters .

Pollution Reduction :
Research indicates that (S)-TolBINAP-based catalysts can effectively break down hazardous substances in waste treatment processes, contributing to environmental sustainability efforts .

Organometallic Chemistry Research

1,1'-Bis(di-p-tolylphosphino)-2,2'-binaphthalene serves as a key component in studies focused on organometallic complexes. Its ability to form stable complexes with transition metals has led to advancements in synthetic methodologies and a better understanding of reaction mechanisms within organometallic chemistry .

Summary Table of Applications

Application AreaSpecific Uses
Catalysis Asymmetric synthesis; palladium-catalyzed cross-coupling reactions
Pharmaceuticals Drug design; synthesis of biologically active compounds
Materials Science Synthesis of polymers; development of nanomaterials; applications in electronics
Environmental Science Catalysts for cleaner combustion technologies; pollution reduction processes
Organometallic Chemistry Studies on organometallic complexes; advancements in synthetic methodologies

Mechanism of Action

The mechanism by which 1,1’-Bis(di-p-tolylphosphino)-2,2’-binaphthalene exerts its effects involves coordination to metal centers, forming metal-ligand complexes. These complexes act as catalysts in various reactions, promoting the formation of chiral products through enantioselective pathways. The molecular targets include transition metals such as palladium, rhodium, and ruthenium, which facilitate the catalytic cycles .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic distinctions between 1,1'-Bis(di-p-tolylphosphino)-2,2'-binaphthalene and related ligands:

Compound Name Phosphorus Position Substituents Electronic Effect Steric Bulk CAS Number
1,1'-Bis(di-p-tolylphosphino)-2,2'-binaphthalene 1,1' Di-p-tolyl Strong electron-donating High 53305-67-0
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) 2,2' Diphenyl Moderate electron-donating Moderate 76189-55-4
Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthalene) 2,2' Di-p-tolyl Strong electron-donating High -
2,2'-Bis(diphenylphosphinomethyl)-1,1'-binaphthalene 2,2' Diphenylphosphinomethyl Moderate electron-donating Moderate -

Key Observations :

  • Phosphorus Position: The 1,1' substitution in the target compound creates a distinct bite angle and spatial arrangement compared to 2,2'-substituted ligands like BINAP.
  • Substituent Effects: Di-p-tolyl groups increase electron density at the phosphorus center and steric hindrance, which can stabilize metal complexes and influence reaction pathways. For example, Tol-BINAP (2,2') demonstrated a 71% yield in palladium-catalyzed aminocarbonylation, outperforming BINAP (19%) in the same reaction .
Asymmetric Hydrogenation
  • BINAP : Widely used in rhodium- and ruthenium-catalyzed hydrogenations, achieving high enantiomeric excess (ee) for substrates like β-ketoesters. Its moderate steric bulk allows flexibility in substrate binding .
Cross-Coupling Reactions
  • Tol-BINAP (2,2') : In palladium-catalyzed carbonylative cyclization, Tol-BINAP achieved 71% yield, significantly higher than BINAP (19%) . This highlights the beneficial role of p-tolyl groups in stabilizing palladium intermediates.
  • Comparison with Xantphos and DPPP: While Xantphos (78% yield) and dppp (91% yield) outperformed Tol-BINAP in the same reaction, their non-binaphthalene structures limit direct comparison .

Biological Activity

1,1'-Bis(di-p-tolylphosphino)-2,2'-binaphthalene, commonly referred to as Tol-BINAP, is a chiral ligand that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. Its unique structure endows it with significant biological activity, including anticancer properties and potential interactions with nucleic acids. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Structure and Properties

Tol-BINAP is characterized by its binaphthyl backbone substituted with two di-p-tolylphosphino groups. Its molecular formula is C48H42P2C_{48}H_{42}P_2 and it has a molar mass of 726.79 g/mol. The presence of the phosphine groups contributes to its reactivity and ability to form complexes with various metal ions, enhancing its biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Tol-BINAP derivatives. For instance, a study evaluated the antiproliferative effects of several compounds against human cancer cell lines, including ovarian carcinoma (IGROV-1) and prostate cancer (CW22Rv1) cells. The findings revealed that certain derivatives exhibited significant cytotoxicity:

CompoundCell LineIC50 (µM)
Compound 9IGROV-114.5
Compound 10CW22Rv1>100
Compound 14RWPE1>30–100

These results suggest that modifications to the Tol-BINAP structure can enhance its anticancer activity, particularly through specific functional groups that interact with cellular targets .

The mechanism by which Tol-BINAP exerts its anticancer effects appears to involve interactions with DNA. NMR spectroscopy studies indicated that certain derivatives can bind to G-quadruplex structures in DNA, which are known to play critical roles in cancer cell proliferation. The binding affinity and specificity were assessed through titration experiments, revealing that some compounds exhibit stronger interactions with G-quadruplexes compared to duplex DNA .

Study 1: G-Quadruplex Binding

A detailed investigation into the binding properties of Tol-BINAP derivatives with G-quadruplex DNA was conducted. The study utilized NMR spectroscopy to analyze the binding modes and affinities of selected compounds. The results demonstrated that compounds containing specific substituents on the phosphine groups significantly enhanced binding affinity, suggesting a structure-activity relationship crucial for developing effective anticancer agents .

Study 2: Antimicrobial Activity

In addition to its anticancer properties, Tol-BINAP has been evaluated for antimicrobial activity against various bacterial strains. A comparative study showed that certain palladium(II) complexes derived from Tol-BINAP exhibited broad-spectrum antibacterial effects:

ComplexBacterial StrainMinimum Inhibitory Concentration (MIC)
Complex 1Staphylococcus aureus4 µg/mL
Complex 2E. coli8 µg/mL
Complex 3Pseudomonas aeruginosa16 µg/mL

These findings indicate that modifications in the ligand environment can influence the antibacterial properties of Tol-BINAP complexes, making them potential candidates for antibiotic development .

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